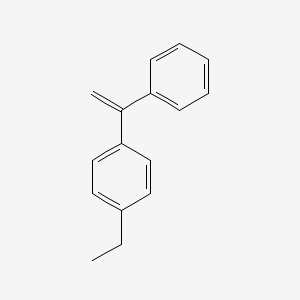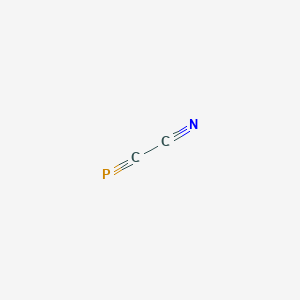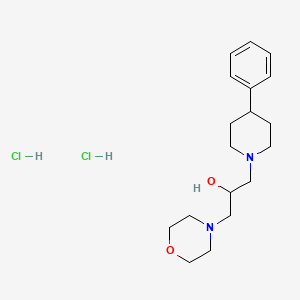
alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethanol group and the morpholinylmethyl and phenyl substituents. Common reagents used in these reactions include alkyl halides, amines, and alcohols, with conditions such as refluxing in organic solvents and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets in the body. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidineethanol derivatives: Compounds with similar structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various functional groups.
Uniqueness
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
76907-74-9 |
|---|---|
Fórmula molecular |
C18H30Cl2N2O2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c21-18(15-20-10-12-22-13-11-20)14-19-8-6-17(7-9-19)16-4-2-1-3-5-16;;/h1-5,17-18,21H,6-15H2;2*1H |
Clave InChI |
NDQDGWFVPWVOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC(CN3CCOCC3)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
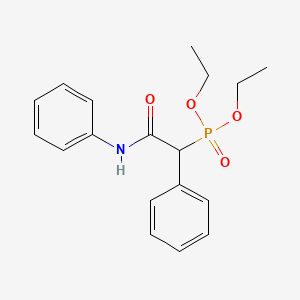
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
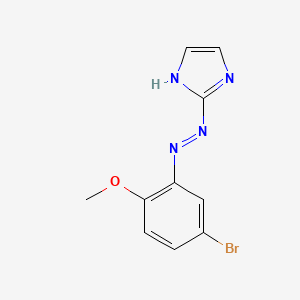

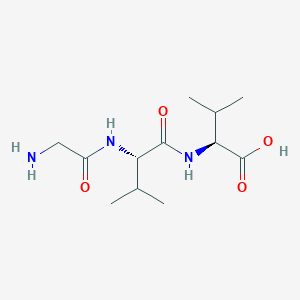
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
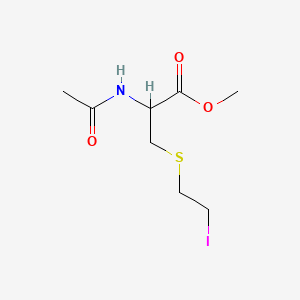
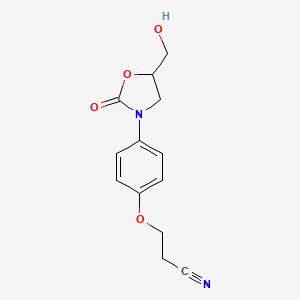
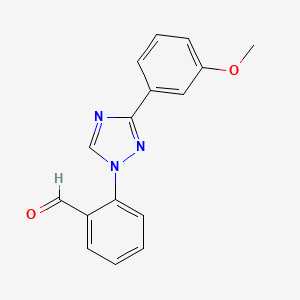
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
